3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide
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Overview
Description
- It is a derivative of isoxazole that contains an amine group and a methoxy group .
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of with under appropriate conditions.
Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or methanol) with a catalyst or base.
Industrial Production Methods: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound may serve as a building block for more complex molecules due to its functional groups.
Biology and Medicine: Research into its biological activity, potential pharmacological effects, and interactions with cellular targets is ongoing.
Industry: Its applications in industry are yet to be fully explored, but it could find use in organic synthesis.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of investigation. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: While there are no direct analogs with the same substituents, compounds containing both isoxazole and triazole moieties are relevant. Examples include derivatives and .
Uniqueness: The combination of the methoxy group, isoxazole, and triazole functionalities makes this compound unique.
Properties
Molecular Formula |
C13H19N5O3 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C13H19N5O3/c1-8(2)6-10-14-13(17-16-10)15-11(19)5-4-9-7-12(20-3)18-21-9/h7-8H,4-6H2,1-3H3,(H2,14,15,16,17,19) |
InChI Key |
VRGIYEMXUVYODI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
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